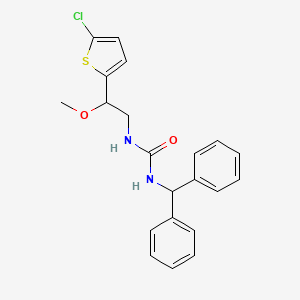
1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is a synthetic compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its complex molecular structure, which includes a benzhydryl group, a chlorothiophene moiety, and a methoxyethyl urea segment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that contribute to its therapeutic effects.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is unique in its structure and properties compared to similar compounds. Some similar compounds include:
1-Benzhydryl-3-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)urea
1-Benzhydryl-3-(2-(5-iodothiophen-2-yl)-2-methoxyethyl)urea
1-Benzhydryl-3-(2-(5-fluorothiophen-2-yl)-2-methoxyethyl)urea
These compounds share the benzhydryl and methoxyethyl urea segments but differ in the halogen substituent on the thiophene ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-26-17(18-12-13-19(22)27-18)14-23-21(25)24-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYWZJLYBIYIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














